Cas no 2137981-01-0 (3-Chloro-4-(1-ethoxyethenyl)benzaldehyde)

3-Chloro-4-(1-ethoxyethenyl)benzaldehyde is a versatile aromatic aldehyde featuring both chloro and ethoxyethenyl substituents, which enhance its reactivity in organic synthesis. The presence of the aldehyde group allows for further functionalization, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro substituent contributes to electrophilic aromatic substitution reactions, while the ethoxyethenyl group offers potential for further derivatization via addition or coupling reactions. This compound is particularly useful in fine chemical synthesis due to its balanced reactivity and stability under controlled conditions. Its structural features enable precise modifications, supporting applications in complex molecular architectures.
3-Chloro-4-(1-ethoxyethenyl)benzaldehyde structure
2137981-01-0 structure
Product name:3-Chloro-4-(1-ethoxyethenyl)benzaldehyde
CAS No:2137981-01-0
MF:C11H11ClO2
MW:210.656842470169
CID:6165452
PubChem ID:165872912

3-Chloro-4-(1-ethoxyethenyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-803551
    • 3-chloro-4-(1-ethoxyethenyl)benzaldehyde
    • 2137981-01-0
    • 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde
    • Inchi: 1S/C11H11ClO2/c1-3-14-8(2)10-5-4-9(7-13)6-11(10)12/h4-7H,2-3H2,1H3
    • InChI Key: HWDSXNJMTFWCPP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C=CC=1C(=C)OCC

Computed Properties

  • Exact Mass: 210.0447573g/mol
  • Monoisotopic Mass: 210.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

3-Chloro-4-(1-ethoxyethenyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-803551-0.1g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
0.1g
$804.0 2025-02-21
Enamine
EN300-803551-5.0g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
5.0g
$2650.0 2025-02-21
Enamine
EN300-803551-1.0g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
1.0g
$914.0 2025-02-21
Enamine
EN300-803551-10.0g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
10.0g
$3929.0 2025-02-21
Enamine
EN300-803551-2.5g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
2.5g
$1791.0 2025-02-21
Enamine
EN300-803551-0.05g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
0.05g
$768.0 2025-02-21
Enamine
EN300-803551-0.25g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
0.25g
$840.0 2025-02-21
Enamine
EN300-803551-0.5g
3-chloro-4-(1-ethoxyethenyl)benzaldehyde
2137981-01-0 95.0%
0.5g
$877.0 2025-02-21

Additional information on 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde

Introduction to 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde (CAS No. 2137981-01-0)

3-Chloro-4-(1-ethoxyethenyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2137981-01-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative features a chloro substituent at the 3-position and an ethoxyethenyl (allyl ether) group at the 4-position of the benzene ring. Its unique structural attributes make it a valuable intermediate in synthesizing various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.

The molecular structure of 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde consists of a benzaldehyde core, which is a well-known precursor in the synthesis of pharmaceuticals, fragrances, and dyes. The presence of the chloro group enhances electrophilic substitution potential, while the allyl ether moiety introduces reactivity suitable for further functionalization. This combination makes the compound a versatile building block for designing novel compounds with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of aldehyde derivatives due to their role as key intermediates in drug development. The 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde structure has been investigated for its possible applications in modulating enzyme activity and interacting with biological targets. For instance, studies have suggested that aldehydes with chloro and allyl ether substituents may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways.

One of the most compelling aspects of 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde is its utility in constructing heterocyclic compounds, which are prevalent in many therapeutic agents. Researchers have demonstrated that this compound can serve as a precursor for synthesizing pyrazole, thiazole, and other nitrogen-containing heterocycles known for their antimicrobial and anti-inflammatory properties. The chloro group facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups while maintaining structural integrity.

The allyl ether moiety in 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde is particularly noteworthy for its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing biaryl structures, which are common motifs in many drugs. By leveraging these coupling reactions, chemists can generate complex derivatives with enhanced pharmacological profiles. Recent advances in transition-metal catalysis have further streamlined these transformations, making them more efficient and scalable for industrial applications.

From a synthetic chemistry perspective, 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde offers a strategic entry point for constructing functionalized benzene rings. The chloro substituent can be displaced by amines or thiols to form amides or thioamides, respectively, which are crucial pharmacophores. Additionally, the aldehyde group can undergo condensation reactions with hydrazines or phenols to yield Schiff bases and phenols ethers—compounds that have shown promise in treating neurological disorders and cancer.

The pharmaceutical industry has been particularly keen on exploring derivatives of 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde due to their potential as kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The structural features of this compound make it an attractive scaffold for such endeavors.

In agrochemical research, 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde has been utilized as a precursor for developing novel pesticides and herbicides. The ability to modify its structure allows chemists to fine-tune its biological activity against specific pests while minimizing environmental impact. For example, derivatives of this compound have shown herbicidal properties by interfering with plant growth regulators or by inducing oxidative stress in pathogens.

The synthesis of 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde typically involves multi-step organic transformations starting from commercially available aromatic precursors. One common route involves chlorination followed by allylation using allyl alcohol or its esters under controlled conditions. Recent improvements in synthetic methodologies have focused on enhancing yields and reducing waste through greener approaches, such as catalytic processes or solvent-free reactions.

As computational chemistry plays an increasingly pivotal role in drug discovery, virtual screening methods have been employed to identify promising derivatives of 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde based on their predicted binding affinities to biological targets. These simulations help guide experimental efforts by prioritizing compounds most likely to exhibit desired pharmacological effects. Such integrative strategies between experimental synthesis and computational modeling are accelerating the development pipeline for new therapeutic agents.

The versatility of 3-Chloro-4-(1-ethoxyethenyl)benzaldehyde extends beyond pharmaceuticals into materials science applications. For instance, its ability to undergo polymerization reactions makes it a candidate for developing novel polymers with tailored mechanical properties or optical characteristics. Additionally, its fluorescence properties have been explored for use in bioimaging probes—a field where precise molecular design is essential for accurate diagnostics.

In conclusion,3-Chloro-4-(1-ethoxyethenyl)benzaldehyde (CAS No. 2137981-01-0) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse synthetic possibilities, making it indispensable for medicinal chemists seeking new drug candidates as well as researchers exploring advanced materials. As our understanding of molecular interactions deepens,3-Chloro-4-(1-ethoxyethenyl)benzaldehyde will undoubtedly continue to inspire innovative discoveries that benefit human health and technological progress.

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